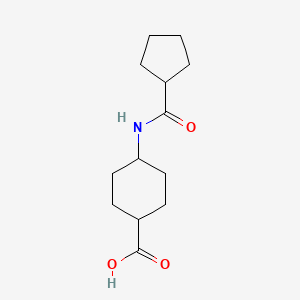

4-Cyclopentaneamidocyclohexane-1-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

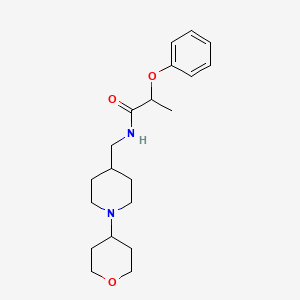

4-Cyclopentaneamidocyclohexane-1-carboxylic acid, also referred to as CPCA, is a cyclic amino acid derivative. It has a molecular weight of 239.31 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is 4-[(cyclopentylcarbonyl)amino]cyclohexanecarboxylic acid . Its InChI code is 1S/C13H21NO3/c15-12(9-3-1-2-4-9)14-11-7-5-10(6-8-11)13(16)17/h9-11H,1-8H2,(H,14,15)(H,16,17) .Physical And Chemical Properties Analysis

The compound is a powder at room temperature . More detailed physical and chemical properties are not available in the sources I found.Applications De Recherche Scientifique

Catalysis and Synthetic Applications

Vanadium-Catalyzed Carboxylation : Vanadium complexes have been used for the carboxylation of cyclopentane and cyclohexane to produce carboxylic acids under mild conditions. The study explored various parameters like catalyst type, oxidizing agent, and CO pressure, suggesting carbon- and oxygen-centered radical mechanisms for these reactions (Reis et al., 2005).

Conversion from Carbohydrates : The transformation of sugars into functionalized, chiral cyclohexane and cyclopentane derivatives has been reviewed. This approach has gained attention for its potential in synthesizing complex, chiral compounds from carbohydrates, marking a significant part of the new age of carbohydrate chemistry (Ferrier & Middleton, 1993).

Chemical Reactions and Mechanisms

Cycloalkanes Reaction with Carbon Monoxide : Research on the condensation of cycloalkanes with carbon monoxide revealed that cyclopentane leads to cyclopentanecarboxylic acid, among other products. This study discussed the reaction mechanisms and the influence of various conditions on the product yield (Balaban & Nenitzescu, 1960).

N-Heterocyclic Carbene-Catalyzed Reactions : The application of N-heterocyclic carbene in catalyzing the cycloaddition of silyl dienol ethers with α,β-unsaturated acid fluorides has been reported. This reaction demonstrates a novel cascade exploiting α,β-unsaturated acyl azoliums, contributing to the field of organic synthesis with potential implications for further chemical reactions (Ryan, Candish, & Lupton, 2011).

Propriétés

IUPAC Name |

4-(cyclopentanecarbonylamino)cyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3/c15-12(9-3-1-2-4-9)14-11-7-5-10(6-8-11)13(16)17/h9-11H,1-8H2,(H,14,15)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNXYDJWKJMGXKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)NC2CCC(CC2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Cyclopentaneamidocyclohexane-1-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Propan-2-yl-1-[1-(pyridin-3-ylmethyl)azetidin-3-yl]benzimidazole](/img/structure/B2936406.png)

![2-bromo-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide](/img/structure/B2936414.png)